molecular formula C11H19NO2 B14888052 6-Cyclopentyl-5,5-dimethylmorpholin-3-one

6-Cyclopentyl-5,5-dimethylmorpholin-3-one

Cat. No.: B14888052
M. Wt: 197.27 g/mol
InChI Key: CCIPBUFFMWQCCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopentyl-5,5-dimethylmorpholin-3-one is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . This compound features a morpholine ring substituted with cyclopentyl and dimethyl groups, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopentyl-5,5-dimethylmorpholin-3-one typically involves the reaction of cyclopentanone with dimethylamine and formaldehyde under acidic conditions to form the intermediate, which is then cyclized to form the morpholine ring . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and efficiency. Purification steps, such as crystallization or distillation, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopentyl-5,5-dimethylmorpholin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Cyclopentyl-5,5-dimethylmorpholin-3-one has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Cyclopentyl-5,5-dimethylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of cyclopentyl and dimethyl groups on the morpholine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

6-cyclopentyl-5,5-dimethylmorpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(2)10(8-5-3-4-6-8)14-7-9(13)12-11/h8,10H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIPBUFFMWQCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OCC(=O)N1)C2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.